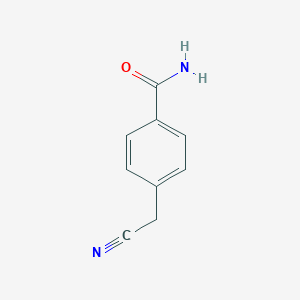

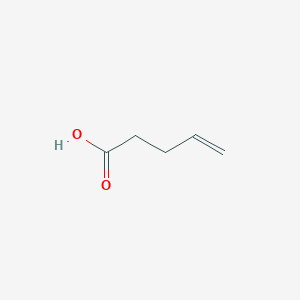

4-(Cyanomethyl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related cyanomethyl benzamide derivatives involves direct acylation reactions, exploiting the reactivity of the cyanomethylene functionality to construct new heterocycles. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, showcasing the versatility of cyanomethyl groups in chemical synthesis (Younes et al., 2020).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray single crystallography, which reveals the solid-state properties of compounds. For instance, compounds in the cyanomethyl benzamide family have their structure elucidated using this technique, providing insights into their hydrogen bonding interactions in the solution phase (Younes et al., 2020).

Chemical Reactions and Properties

Cyanomethyl benzamide derivatives exhibit unique chemical reactions due to the presence of the cyanomethyl group. They can undergo colorimetric sensing of fluoride anions, where certain derivatives exhibit a drastic color transition in response to fluoride anion, indicating their potential as chemical sensors (Younes et al., 2020).

Physical Properties Analysis

The physical properties of cyanomethyl benzamide derivatives, such as solubility, crystal morphology, and optical properties, can be significantly influenced by their molecular structure. For example, the growth of single crystals using slow evaporation techniques and the study of their orthorhombic lattice structures through X-ray diffraction offer insights into their physical characteristics (Goel et al., 2017).

Applications De Recherche Scientifique

Molecular Imaging and Therapy : Benzamide derivatives, including 4-(Cyanomethyl)benzamide, are versatile compounds used in molecular imaging, transporting cytostatic agents, and acting as enzyme inhibitors. This versatility leads to novel imaging and therapeutic agents (Oltmanns et al., 2009).

Histone Deacetylase Inhibitors : Certain analogs of 4-(Cyanomethyl)benzamide show potential as a novel class of histone deacetylase inhibitors, exhibiting anti-cancer effects and inducing hyperacetylation of histones (Fréchette et al., 2008).

Anti-Influenza Agents : Derivatives like 4-[(quinolin-4-yl)amino]benzamide show potential as novel anti-influenza agents. One of the compounds, G07, shows significant activity against various influenza virus strains and exhibits drug-like properties (Zhang et al., 2022).

Insecticidal Activity : A specific compound, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, demonstrates high insecticidal activity against cotton leaf worm, suggesting potential use in agriculture (Mohamed et al., 2020).

Ebola and Marburg Virus Inhibitors : 4-(aminomethyl)benzamides show potent inhibitory activity against Ebola and Marburg viruses, indicating potential for development as therapeutic agents (Gaisina et al., 2020).

Carbonic Anhydrase Inhibitors : Benzamide-4-sulfonamides are effective inhibitors of human carbonic anhydrase I, II, VII, and IX, and show potential in combating pathogenic bacteria and fungi (Abdoli et al., 2018).

Radiolabeling for Antidepressants : The radiolabelling of certain benzamide derivatives optimizes their stability and radiochemical conversion, making them potential antidepressant analogues (Tsopelas, 1999).

Melanoma Treatments : Selective benzamide-mediated in vivo delivery of cytostatics in melanoma cells can enhance efficacy and potentially lead to new melanoma treatments (Wolf et al., 2004).

Tyrosine Kinase Inhibitors : Novel 4-(aminomethyl)benzamide derivatives show potent inhibitory activity against receptor tyrosine kinases, offering potential as anticancer agents (Kalinichenko et al., 2019).

Corrosion Inhibition : Benzamide effectively inhibits mild steel corrosion in sulphuric acid, with optimal performance achieved at specific concentrations (Loto et al., 2017).

Orientations Futures

Benzamide derivatives, including “4-(Cyanomethyl)benzamide”, have potential for further optimization as inhibitors of various biological processes, with the potential to be developed as therapeutic agents . Their wide range of bioactivities makes them promising candidates for future research and development .

Propriétés

IUPAC Name |

4-(cyanomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUKNUOQYOMHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585410 | |

| Record name | 4-(Cyanomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyanomethyl)benzamide | |

CAS RN |

114365-07-0 | |

| Record name | 4-(Cyanomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)